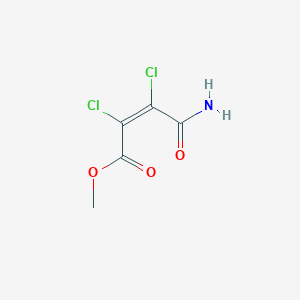

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate, also known as MADB, is an organic compound that has been widely used in scientific research. It is a synthetic analog of the naturally occurring amino acid proline and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Molecular Docking and Spectroscopic Studies

Molecular docking and spectroscopic studies have explored the structural, electronic, and optical properties of compounds closely related to methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate. Spectroscopic methods, alongside theoretical calculations, help in understanding the stability and reactivity of such molecules. These compounds exhibit potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities, suggesting applications in photonics and electronics. Additionally, docking studies indicate biological activities, including inhibition of specific growth factors, highlighting potential pharmaceutical applications (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin has identified compounds structurally related to methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate as effective in decreasing the oxygen affinity of hemoglobin. This property is crucial for therapeutic applications aiming to enhance oxygen delivery in clinical scenarios such as ischemia and stroke. Some compounds have shown greater activity than existing allosteric effectors, demonstrating the potential for new treatments based on modifying hemoglobin's oxygen-binding properties (R. Randad, M. Mahran, A. Mehanna, D. Abraham, 1991).

Synthesis of Tetrahydropyridines

The synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, a compound closely related to methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate, demonstrates the chemical versatility of these compounds. This process involves annulation reactions with N-tosylimines, yielding products with significant regioselectivity and potential applications in medicinal chemistry and organic synthesis (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Antimicrobial and Antifungal Activities

Compounds derived from methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate have been studied for their antimicrobial and antifungal activities. Derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibit significant activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Kristina Mickevičienė, R. Baranauskaitė, K. Kantminienė, M. Stasevych, O. Komarovska-Porokhnyavets, V. Novikov, 2015).

Spectroscopic Investigation and Vibrational Assignments

Further spectroscopic investigation of related butanoic acid derivatives has provided detailed insights into their vibrational assignments, electronic structure, and potential interactions with proteins. This level of molecular understanding supports the development of novel materials and bioactive compounds with specific targeting capabilities (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2017).

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to interact with their targets, resulting in changes that contribute to their biological activity .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

methyl (Z)-4-amino-2,3-dichloro-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NO3/c1-11-5(10)3(7)2(6)4(8)9/h1H3,(H2,8,9)/b3-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKFQZCPYSRDG-IHWYPQMZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C(=O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C(\C(=O)N)/Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Isobutylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2975060.png)

![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)

![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)

![1-ethyl-N-[3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2975067.png)

![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)

![2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2975074.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2975079.png)